molecular formula C12H22ClNO2 B1397266 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride CAS No. 1219960-63-0

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride

Cat. No.: B1397266
CAS No.: 1219960-63-0
M. Wt: 247.76 g/mol
InChI Key: AOARLMXPKAVPRG-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H22ClNO2 and its molecular weight is 247.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Synthesis as Anticancer Agents: Piperidine derivatives, including those related to 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride, have been synthesized and evaluated for their potential as anticancer agents. Research has demonstrated that certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show strong anticancer activity, indicating the potential therapeutic usefulness of these compounds in cancer treatment (Rehman et al., 2018).

Antibacterial and Antimicrobial Activities

  • Evaluation for Antimicrobial Activities: Piperidine derivatives have been studied for their antimicrobial properties. For example, certain synthesized compounds, such as those incorporating elements of this compound, have shown considerable antimicrobial activities, highlighting their potential application in combating various bacterial infections (Kumar et al., 2016).

Cytotoxic Agents

  • Novel Class of Cytotoxic Agents: Research into related piperidine derivatives has identified them as a new class of cytotoxic agents. These compounds have shown significant cytotoxicity toward various cells, including murine and human tumors, suggesting their potential as a novel therapeutic option in cancer treatment (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

  • Inhibitors of Acetylcholinesterase: Piperidine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. Such compounds have shown potential as potent inhibitors, indicating their possible use in treating conditions like dementia (Sugimoto et al., 1990).

Selective Estrogen Receptor Modulators

  • Development as Estrogen Receptor Modulators: Piperidine derivatives have been investigated for their role as selective estrogen receptor modulators (SERMs). These studies indicate the potential of such compounds, including those similar to this compound, in modulating estrogen receptors, which can be valuable in treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

Vasodilation Properties

  • Potential Vasodilation Properties: Research has been conducted on piperidine derivatives for their potential vasodilation properties. These studies suggest the usefulness of such compounds in treating cardiovascular conditions by promoting vasodilation and improving blood flow (Girgis et al., 2008).

Properties

IUPAC Name

2-piperidin-4-ylethyl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12(11-2-1-3-11)15-9-6-10-4-7-13-8-5-10;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARLMXPKAVPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-63-0
Record name Cyclobutanecarboxylic acid, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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